molecular formula C10H18O4 B8628758 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

Cat. No.: B8628758
M. Wt: 202.25 g/mol
InChI Key: YIGWSUPYEQCTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Spiroketal Architectures in Contemporary Organic Chemistry

Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is a ketal carbon. This structural motif is a prominent feature in a vast number of biologically active natural products, including insect pheromones, polyether antibiotics, and marine toxins. beilstein-journals.orgthieme-connect.com The rigid conformational nature of the spiroketal scaffold often plays a crucial role in the biological activity of these molecules, making them attractive targets for synthetic chemists. thieme-connect.com

Contemporary organic chemistry has seen the development of numerous stereoselective strategies for the synthesis of spiroketals. mskcc.org These methods are often categorized by the type of bond formation and the nature of the precursors used. Common approaches include the acid-catalyzed cyclization of dihydroxy ketones, the oxidation of cyclic ethers, and transition-metal-catalyzed cycloisomerization of alkyne diols. thieme-connect.com The choice of synthetic route is often dictated by the desired stereochemistry and the compatibility with other functional groups present in the molecule.

Significance of Bridged Cyclic Diol Systems in Molecular Design and Synthesis

Bridged cyclic systems are another important class of molecular architectures that are prevalent in natural products and have found utility in medicinal chemistry and materials science. nih.gov The incorporation of a bridge in a cyclic system imparts significant conformational rigidity and a defined three-dimensional geometry. When these bridged systems also contain diol functionalities, they become valuable building blocks in molecular design and synthesis.

Historical Development and Initial Investigations Pertaining to 1,4-Dioxaspiro[4.5]decane Derivatives

The 1,4-dioxaspiro[4.5]decane scaffold has been a subject of interest in organic synthesis for many years, primarily as a protective group for cyclohexanones or as a synthetic intermediate. The parent compound, 1,4-dioxaspiro[4.5]decane, is also known as cyclohexanone (B45756) ethylene (B1197577) ketal. chemeo.comnih.govnist.gov Historically, its synthesis and the synthesis of its simple derivatives have been well-established.

Investigations into functionalized 1,4-dioxaspiro[4.5]decane derivatives have been driven by their potential applications in various fields. For example, 1,4-dioxaspiro[4.5]decan-8-one has been utilized as a bifunctional synthetic intermediate in the preparation of pharmaceuticals, liquid crystals, and insecticides. chemicalbook.comresearchgate.net More complex derivatives, such as those with substitutions on the cyclohexane (B81311) ring, have been explored for their potential as 5-HT1A receptor agonists. unimore.itnih.gov These studies have laid the groundwork for exploring more complex substitution patterns on the 1,4-dioxaspiro[4.5]decane framework.

Identified Research Gaps and Emerging Interest in 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

Despite the extensive research on spiroketals and 1,4-dioxaspiro[4.5]decane derivatives, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a notable lack of published studies detailing its synthesis, characterization, or potential applications. This indicates that this specific compound remains a largely unexplored area within the broader field of spiroketal chemistry.

The emerging interest in this molecule stems from its unique combination of structural features. It incorporates a spiroketal, a bridged cyclic system, and two primary alcohol functionalities. This distinct architecture suggests potential for this compound to serve as a novel scaffold in medicinal chemistry, a chiral ligand in asymmetric catalysis, or a monomer in polymer synthesis. The presence of the two methanol (B129727) groups at the 7 and 9 positions of the decane (B31447) ring system offers opportunities for creating intricate molecular designs and exploring new chemical space.

Scope and Objectives of the Comprehensive Research Review on this compound

The primary objective of this review is to provide a comprehensive overview of the current, albeit limited, research landscape surrounding this compound. Due to the scarcity of direct research on this specific compound, this review will contextualize its potential significance by examining the well-established chemistry of its core structural components: the spiroketal and the bridged cyclic diol.

This review will therefore focus on:

Providing a foundational understanding of spiroketal architectures and their importance.

Highlighting the significance of bridged cyclic diol systems in chemical synthesis.

Summarizing the historical context of research on 1,4-dioxaspiro[4.5]decane derivatives.

Clearly identifying the existing research gap related to this compound.

Proposing potential areas of future research and outlining the synthetic challenges and opportunities associated with this novel compound.

By collating and analyzing the available information on related structures and synthetic methodologies, this review aims to serve as a foundational document to stimulate and guide future research efforts into the synthesis, characterization, and potential applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-9-yl]methanol

InChI

InChI=1S/C10H18O4/c11-6-8-3-9(7-12)5-10(4-8)13-1-2-14-10/h8-9,11-12H,1-7H2

InChI Key

YIGWSUPYEQCTIO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(CC(C2)CO)CO

Origin of Product

United States

Structural and Stereochemical Analysis of 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol

Nomenclatural Specificity and Isomeric Considerations of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

The systematic name this compound defines a bicyclic structure where a five-membered dioxolane ring and a six-membered cyclohexane (B81311) ring are joined through a single common carbon atom, known as the spiro center. The "-7,9-dimethanol" suffix indicates that hydroxymethyl groups (-CH₂OH) are attached to carbons 7 and 9 of the cyclohexane ring. This substitution pattern gives rise to multiple stereoisomers.

Configurational Isomerism at the Spiro Center

The spiro atom (C5 in the IUPAC numbering of the spiro[4.5]decane system) is a stereocenter. The arrangement of the two rings around this central carbon atom can result in two non-superimposable mirror images, leading to a pair of enantiomers. These are designated using the (R) and (S) absolute configuration descriptors. The determination of the specific configuration depends on the Cahn-Ingold-Prelog priority rules applied to the pathways around the rings. Consequently, the 1,4-Dioxaspiro[4.5]decane core itself is chiral.

Stereoisomeric Possibilities Arising from 7,9-Dimethanol Substitution (e.g., cis-/trans-relationships, enantiomers)

The substitution of two hydroxymethyl groups at the 7 and 9 positions of the cyclohexane ring introduces additional layers of isomerism. This 1,3-disubstitution pattern can result in geometric isomers, specifically cis and trans diastereomers. mvpsvktcollege.ac.inspcmc.ac.in

Cis Isomer : In the cis isomer, both hydroxymethyl groups are on the same side of the cyclohexane ring. mvpsvktcollege.ac.in This isomer has a plane of symmetry that passes through the spiro carbon and bisects the C7-C8-C9 bond angle, making it an achiral, or meso, compound, provided the spiro center's chirality is disregarded. However, when combined with the chirality of the spiro center, two diastereomers are possible: (cis, 5R)-1,4-Dioxaspiro[4.5]decane-7,9-dimethanol and (cis, 5S)-1,4-Dioxaspiro[4.5]decane-7,9-dimethanol. These two are enantiomers of each other.

Trans Isomer : In the trans isomer, the hydroxymethyl groups are on opposite sides of the cyclohexane ring. mvpsvktcollege.ac.in This arrangement removes the plane of symmetry seen in the cis isomer, making the substitution pattern itself chiral. The carbon atoms C7 and C9 become new stereocenters. This results in several possible stereoisomers, which exist as pairs of enantiomers. For example, the (5R, 7R, 9R) isomer would be the enantiomer of the (5S, 7S, 9S) isomer. The (5R, 7S, 9S) isomer would be a diastereomer to both of the previous examples.

The relationships between the various stereoisomers are summarized in the table below.

Isomer TypeSubstituent OrientationChiralityStereoisomeric Relationships
cisBoth -CH₂OH groups on the same side of the cyclohexane ring.A pair of enantiomers exists due to the spiro center, e.g., (cis, 5R) and (cis, 5S).Diastereomers of the trans isomers.
trans-CH₂OH groups on opposite sides of the cyclohexane ring.Chiral. Carbons 7 and 9 are stereocenters.Multiple pairs of enantiomers and diastereomers are possible, e.g., (5R,7R,9R) and (5S,7S,9S) are enantiomers.

Conformational Preferences and Dynamics of the 1,4-Dioxaspiro[4.5]decane Core

The flexibility of the two rings allows the molecule to adopt various three-dimensional shapes, or conformations. The stability of these conformers is dictated by a balance of steric and stereoelectronic effects.

Ring Puckering Analysis of the Spiroketal and Cyclohexane Moieties

The 1,4-dioxaspiro[4.5]decane core consists of two distinct ring systems with different conformational behaviors.

Cyclohexane Moiety : The six-membered cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle strain and torsional strain. libretexts.org In this conformation, the substituents at each carbon can be in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). mvpsvktcollege.ac.in

Spiroketal (Dioxolane) Moiety : The five-membered dioxolane ring is not planar and typically exists in an envelope or twist conformation. This puckering helps to alleviate torsional strain associated with the adjacent C-C and C-O bonds.

A key stereoelectronic interaction governing the stability of spiroketals is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, due to a stabilizing interaction between a lone pair on one oxygen and the antibonding orbital (σ*) of the adjacent C-O bond. chemtube3d.comwikipedia.org In a spiroketal, this effect can manifest as a preference for conformations where the C-O bonds of one ring are axial with respect to the other, leading to enhanced stability. chemtube3d.comscripps.edu

Influence of Dimethanol Substituents on Global Conformation

The two hydroxymethyl groups at positions 7 and 9 significantly influence the conformational equilibrium of the cyclohexane ring. Substituents on a cyclohexane ring are generally more stable in the equatorial position to avoid steric repulsion with other axial atoms, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orglibretexts.org

cis-isomer : The cis-1,3-disubstituted isomer can exist in two chair conformations: one with both hydroxymethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable and will be the overwhelmingly predominant form at equilibrium, as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.orgquora.com

trans-isomer : For the trans isomer, one chair conformation will have one hydroxymethyl group in an axial position and the other in an equatorial position (axial-equatorial). A ring flip results in an equivalent axial-equatorial conformation. youtube.com Therefore, both chair conformers have similar energy levels, each containing the steric strain from one axial hydroxymethyl group. jove.com The bulky hydroxymethyl group in the axial position will experience steric repulsion from the axial hydrogens at C5 and C1.

Computational Studies on Conformational Energy Landscapes

Identify all stable conformers (local energy minima).

Calculate the relative energies of different stereoisomers and their respective conformers.

Determine the energy barriers for conformational changes, such as the ring flip of the cyclohexane moiety.

Such studies would be expected to quantify the energetic preference for equatorial substitution of the hydroxymethyl groups. The energy difference between axial and equatorial conformers for a substituent is known as its "A-value". masterorganicchemistry.com Computational analysis would likely confirm a large A-value for the hydroxymethyl group, underscoring the high energetic cost of placing it in an axial position and thus confirming the conformational preferences described above. These methods allow for a detailed mapping of the potential energy surface, providing insights into the molecule's structural dynamics and the relative populations of its various forms at equilibrium. scispace.com

ConformerSubstituent PositionsRelative StabilityPrimary Steric Interactions
cis-diequatorial7-CH₂OH (eq), 9-CH₂OH (eq)Most StableMinimal steric strain.
cis-diaxial7-CH₂OH (ax), 9-CH₂OH (ax)Least StableSevere 1,3-diaxial interactions.
trans-axial/equatorial7-CH₂OH (ax), 9-CH₂OH (eq)Intermediate1,3-diaxial interaction from one axial group.

Advanced Spectroscopic Probes for Conformational and Stereochemical Elucidation of this compound

The conformational and stereochemical intricacies of a molecule like this compound, which contains multiple stereocenters and a flexible cyclohexane ring, would necessitate the use of advanced spectroscopic methods for a thorough understanding of its three-dimensional structure in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determination

NOESY is a powerful two-dimensional NMR technique that provides information about the spatial proximity of protons within a molecule. For this compound, a NOESY experiment would be crucial in determining the relative stereochemistry of the substituents on the cyclohexane ring.

Cross-peaks in a NOESY spectrum are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly connected through chemical bonds. This allows for the differentiation between various diastereomers and the determination of the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Hypothetical NOESY Correlations for Conformational Analysis:

Proton PairExpected CorrelationStructural Implication
H7 / H9Strongcis relationship of the hydroxymethyl groups
H7 / H9Weak or Absenttrans relationship of the hydroxymethyl groups
Axial H on cyclohexane / Axial H on cyclohexane (1,3-diaxial)StrongChair conformation
Axial H on cyclohexane / Equatorial H on cyclohexaneWeak or AbsentChair conformation

This table represents a hypothetical scenario of expected NOESY correlations and their structural interpretations for this compound.

Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy for Enantiomer Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of enantiomers in solution.

For a chiral molecule such as a specific enantiomer of this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known absolute configuration (e.g., R or S at a specific stereocenter), the absolute stereochemistry of the molecule can be unambiguously assigned.

High-Resolution NMR Techniques for Complex Spectral Interpretation

Due to the presence of multiple, potentially overlapping proton and carbon signals in the NMR spectra of this compound, high-resolution and multi-dimensional NMR techniques would be indispensable for a complete spectral assignment.

Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton scalar couplings, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). These experiments would be essential to assign every proton and carbon resonance to its specific position in the molecular structure.

Solid-State Structural Elucidation of this compound

While solution-state techniques provide information about the dynamic conformational behavior of a molecule, solid-state analysis, primarily through X-ray crystallography, offers a precise and static picture of the molecular structure in the crystalline phase.

X-ray Crystallographic Analysis of Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the relative and absolute stereochemistry of all chiral centers and reveal the preferred conformation of the molecule in the solid state. Furthermore, the analysis would detail how the individual molecules pack together to form the crystal lattice.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.3
Volume (ų)1002.5
Z4

This table presents hypothetical crystallographic parameters for a potential crystal structure of this compound and is for illustrative purposes only.

Hydrogen Bonding Networks and Supramolecular Interactions in the Crystalline State

The presence of two hydroxyl groups in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state. X-ray crystallographic analysis would precisely map these interactions. Hydrogen bonds play a critical role in directing the crystal packing and influencing the physical properties of the material.

Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol

Retrosynthetic Disconnections and Strategic Planning for 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound ( 1 ), the primary disconnection points are within the spiroketal moiety and the functionalized cyclohexane (B81311) ring.

A primary retrosynthetic disconnection of the spiroketal in 1 reveals a key precursor, a dihydroxy ketone (2 ). This disconnection simplifies the target by separating the synthesis of the functionalized cyclohexane ring from the spiroketal formation step. The forward reaction, the acid-catalyzed ketalization of a ketone with a diol, is a fundamental and widely used transformation in organic synthesis.

Further disconnection of the dihydroxy ketone 2 can proceed via several pathways. A logical approach involves disconnecting the C-C bonds of the cyclohexane ring. For instance, a disconnection based on a Michael addition could lead to a dicarbonyl compound and a nucleophilic species. Alternatively, a Diels-Alder-based strategy could be envisioned where the cyclohexane ring is formed from a diene and a dienophile, incorporating the necessary functionalities or precursors thereof.

A more direct approach focuses on functional group interconversions on a pre-existing cyclohexane ring. This leads back to a more readily available starting material, such as 1,4-cyclohexanedione (B43130) monoethylene ketal (3 ), also known as 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netchemicalbook.com This commercially available intermediate already contains the required spiroketal precursor and a ketone functionality that can be used as a handle for introducing the dimethanol groups at the adjacent positions. The challenge then becomes the regioselective introduction of two hydroxymethyl groups at the C-7 and C-9 positions.

This latter strategy is often preferred for its convergence and utilization of readily accessible starting materials. The key strategic elements would therefore be:

Protection of a ketone in a 1,4-cyclohexanedione derivative.

Introduction of two functional groups at the α and α' positions of the remaining ketone.

Conversion of these functional groups into hydroxymethyl groups.

Control of the stereochemistry at the newly formed stereocenters (C-7 and C-9) and potentially at the spirocyclic center.

Conventional Multistep Synthetic Routes to this compound

Building upon the retrosynthetic plan, a conventional multistep synthesis can be devised. This approach typically involves the sequential formation of the key structural features of the target molecule.

The formation of the 1,4-dioxaspiro[4.5]decane core is a critical step. A common and efficient method is the acid-catalyzed reaction of a ketone with a diol. In the context of synthesizing 1 , the spiroketal is often introduced early in the synthesis by protecting one of the ketones of 1,4-cyclohexanedione.

The most relevant key intermediate is 1,4-Dioxaspiro[4.5]decan-8-one (3 ). This compound can be synthesized from 1,4-cyclohexanedione and ethylene (B1197577) glycol in the presence of an acid catalyst. researchgate.net The selective mono-ketalization is achievable under carefully controlled conditions.

The spiroketalization reaction itself is typically carried out under thermodynamic control, which often favors the formation of the most stable spiroketal isomer. mdpi.com The stability is influenced by anomeric and stereoelectronic effects, as well as steric interactions of the substituents on the rings.

With the key intermediate 1,4-Dioxaspiro[4.5]decan-8-one (3 ) in hand, the next major challenge is the introduction of the two hydroxymethyl groups at the C-7 and C-9 positions. Several methodologies can be employed for the α,α'-difunctionalization of a ketone.

One common approach is through the formation of enolates. The sequential alkylation of the ketone with a suitable one-carbon electrophile, such as formaldehyde (B43269) or a formaldehyde equivalent, can be used. However, controlling the regioselectivity and preventing over-alkylation can be challenging.

A more controlled method involves the formylation of the ketone at the α-positions, followed by reduction. For example, the ketone 3 can be doubly formylated using a base and a formylating agent like ethyl formate (B1220265) to yield a bis(hydroxymethylene) derivative. Subsequent reduction of the aldehyde functionalities would provide the desired dimethanol groups.

Another robust method is the Stork enamine synthesis. The enamine of 3 can be reacted with a suitable electrophile to introduce the first functional group, followed by hydrolysis and repetition of the sequence on the other side.

Alternatively, a malonic ester synthesis approach can be adapted. This would involve the dialkylation of diethyl malonate with a suitable precursor to the cyclohexane ring, followed by decarboxylation and reduction to yield the dimethanol moiety.

Once the precursor functional groups (e.g., esters, aldehydes) are in place, their reduction to the corresponding alcohols is typically straightforward. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), depending on the nature of the functional group being reduced. The choice of reducing agent and reaction conditions can also influence the stereochemical outcome.

The target molecule, this compound, has multiple stereocenters. The relative stereochemistry of the two hydroxymethyl groups (cis or trans) and their orientation with respect to the spiroketal ring needs to be controlled.

Stereocontrol can be achieved through several strategies:

Substrate Control: The existing stereochemistry of a chiral starting material or an intermediate can direct the stereochemical outcome of subsequent reactions. For instance, if one hydroxymethyl group is introduced, its stereochemistry can influence the approach of the reagents for the introduction of the second group.

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, the use of a chiral reducing agent for the conversion of a diketone precursor to a diol can set the stereochemistry of the hydroxyl groups.

Thermodynamic vs. Kinetic Control: The stereochemistry at the spirocyclic center is often under thermodynamic control, leading to the most stable anomer. mdpi.com However, the stereochemistry of the substituents on the cyclohexane ring can often be controlled by choosing reaction conditions that favor either the kinetic or the thermodynamic product. For example, the choice of base and temperature in an enolate alkylation can significantly impact the diastereoselectivity.

The table below illustrates some common reducing agents and their typical stereoselectivities in the reduction of cyclic ketones, which is a key step in controlling the stereochemistry of the hydroxyl groups.

Reducing Agent Typical Stereochemical Outcome for Unhindered Ketones Typical Stereochemical Outcome for Hindered Ketones
Sodium borohydride (NaBH₄)Axial attack, leading to the equatorial alcoholAxial attack, leading to the equatorial alcohol
Lithium aluminum hydride (LiAlH₄)Axial attack, leading to the equatorial alcoholAxial attack, leading to the equatorial alcohol
L-Selectride®Equatorial attack, leading to the axial alcoholEquatorial attack, leading to the axial alcohol
K-Selectride®Equatorial attack, leading to the axial alcoholEquatorial attack, leading to the axial alcohol

This table provides generalized outcomes; the actual stereoselectivity can be influenced by the specific substrate and reaction conditions.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the context of pharmaceuticals and biologically active compounds. Enantioselective synthesis of spiroketals has been an area of intense research. nih.govnih.gov

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral spiroketals. This can be achieved by using a chiral catalyst to control the stereochemical outcome of the spiroketalization reaction.

One notable approach involves the use of bifunctional catalysts, such as aminothiourea catalysts. nih.govdntb.gov.ua These catalysts can activate both the nucleophile (the diol) and the electrophile (the ketone) through hydrogen bonding, organizing the transition state in a chiral environment to favor the formation of one enantiomer over the other. researchgate.net This methodology has been successfully applied to the synthesis of various spiroketal-containing natural products. nih.gov

Another powerful strategy is the use of dual catalytic systems, for example, combining a chiral iridium catalyst with a Brønsted acid. rsc.org In such systems, the chiral metal catalyst can control the enantioselectivity of a key bond-forming event, while the Brønsted acid promotes the subsequent spiroketalization. This approach has been used for the asymmetric synthesis of bisbenzannulated spiroketals with high diastereo- and enantioselectivities. rsc.org

The table below presents some examples of catalyst types used in asymmetric spiroketal synthesis and their typical performance.

Catalyst Type Key Reaction Typical Enantiomeric Excess (ee)
Chiral Brønsted AcidsAsymmetric Spiroketalization80-99%
Bifunctional AminothioureasIntramolecular Hemiacetalization/Oxy-Michael Cascade90-99% nih.gov
Chiral Metal Complexes (e.g., Ir, Rh)Asymmetric Hydrogenation/Cyclization>95%
Organocatalysts (e.g., Proline derivatives)Asymmetric Aldol (B89426)/Michael Reactions to build precursors85-99%

The performance of these catalysts is highly dependent on the specific substrate and reaction conditions.

By employing such asymmetric catalytic methods, it is conceivable to synthesize chiral this compound with high enantiopurity, providing access to specific stereoisomers for further studies.

Chiral Auxiliary-Based Approaches to Stereoselective Dimethanol Introduction

The stereoselective synthesis of this compound, particularly the controlled installation of the two hydroxymethyl groups at the C7 and C9 positions, can be elegantly addressed through the use of chiral auxiliaries. wikipedia.org These are stereogenic molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary is later removed, having imparted its chirality to the target molecule. wikipedia.org

A plausible strategy would involve the use of a C2-symmetric spiroketal precursor, which could be derivatized using a well-established chiral auxiliary, such as an Evans' oxazolidinone. researchgate.netresearchgate.net The general approach involves attaching the chiral auxiliary to a precursor molecule to influence the stereochemistry of a subsequent reaction. For instance, a dicarboxylic acid precursor to the spiroketal could be coupled to two equivalents of a chiral auxiliary. The resulting intermediate would then undergo stereoselective reduction of the carboxyl groups to the corresponding alcohols. The steric hindrance and electronic properties of the chiral auxiliary would guide the approach of the reducing agent, leading to a high degree of diastereoselectivity in the formation of the two new stereocenters.

The choice of the chiral auxiliary is critical and is influenced by factors such as its steric bulk, its ability to form a rigid chelate with the substrate, and the reaction conditions. Following the stereoselective introduction of the dimethanol groups, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched this compound.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Class Potential Application in Synthesis Expected Diastereoselectivity
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Evans' Auxiliary Stereoselective alkylation or reduction >95:5 dr
(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) Chiral Ligand Asymmetric hydrogenation of a diketone precursor up to 99% ee
(-)-8-phenylmenthol Menthol Derivative Asymmetric Diels-Alder reactions to form a key intermediate >90:10 dr

Resolution Techniques for Enantiomeric Separation

In cases where a stereoselective synthesis is not employed or does not provide sufficient enantiomeric purity, resolution techniques offer a viable alternative for the separation of a racemic mixture of this compound. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the diol, leaving the other unreacted. mdpi.comgoogle.com The resulting acylated and unacylated diols can then be separated by conventional chromatographic methods. The efficiency of this method is highly dependent on the choice of enzyme, acyl donor, and solvent.

Another common approach is chiral chromatography , where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers exhibit different affinities for the CSP, leading to their separation. This method is often used for analytical purposes but can also be scaled up for preparative separations.

Classical resolution via diastereomeric salt formation is also a possibility. This would involve reacting the racemic diol with a chiral acid to form diastereomeric esters. These diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would then yield the pure enantiomers of the target diol.

Table 2: Comparison of Potential Resolution Techniques

Technique Principle Advantages Disadvantages
Enzymatic Kinetic Resolution Enantioselective enzymatic reaction High selectivity, mild conditions Maximum theoretical yield of 50% for one enantiomer
Chiral Chromatography Differential interaction with a chiral stationary phase Applicable to a wide range of compounds, high purity High cost of chiral stationary phases, scalability can be an issue
Diastereomeric Salt Formation Formation of separable diastereomeric derivatives Can be cost-effective for large-scale separations Requires a suitable resolving agent, can be labor-intensive

Chemoenzymatic and Biocatalytic Routes towards this compound

Chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods leverage the catalytic power of enzymes to perform specific chemical transformations with high enantio- and regioselectivity under mild reaction conditions.

For the synthesis of this compound, a potential biocatalytic route could involve the use of oxidoreductases, such as alcohol dehydrogenases (ADHs), for the stereoselective reduction of a corresponding diketone precursor. mdpi.com By selecting an appropriate ADH, it is possible to achieve high conversions and excellent diastereo- and enantiomeric excess, leading to the desired (1S,4S)-diol, for instance. mdpi.com

Another biocatalytic strategy could involve the dihydroxylation of a suitable unsaturated spiroketal precursor using a dioxygenase enzyme. This approach would introduce the two hydroxyl groups in a concerted and stereospecific manner. The platform for producing diols from amino acids, which combines oxidative and reductive formations of hydroxyl groups, could also be adapted. nih.gov

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic routes. rsc.orgmdpi.com In the context of this compound synthesis, several green strategies can be implemented.

The use of renewable starting materials, where feasible, can reduce the environmental footprint of the synthesis. Solvents are a major contributor to waste in chemical processes; therefore, the use of greener solvents like water, ethanol, or supercritical CO2, or even performing reactions under solvent-free conditions, is highly desirable. mdpi.com Microwave-assisted synthesis can also be employed to accelerate reaction rates, often leading to higher yields and reduced energy consumption. mdpi.com

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of reagents, especially non-toxic and recyclable catalysts, is preferred over stoichiometric reagents. rsc.org Biocatalysis, as discussed in the previous section, is inherently green due to the biodegradable nature of enzymes and the mild reaction conditions employed. An electrosynthetic method, eSpiro, presents a metal- and mercury-free alternative for spiroketal synthesis via anodic oxidation, which could be adapted for the synthesis of the spiroketal core. rsc.org

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability Across Methodologies

The choice of a synthetic methodology for this compound depends on several factors, including the desired stereochemical purity, the scale of the synthesis, and the importance of sustainability. A comparative analysis of the discussed approaches is presented below.

Resolution techniques are effective for obtaining enantiomerically pure material from a racemic mixture. Enzymatic resolution is highly selective but is limited to a 50% theoretical yield for the desired enantiomer. Chiral chromatography can provide high purity but is often expensive and challenging to scale up.

Chemoenzymatic and biocatalytic routes are highly attractive from a green chemistry perspective, offering high selectivity and mild reaction conditions. The scalability of these processes depends on the availability and stability of the required enzymes.

Ultimately, a telescoped flow process, combining multiple reaction steps in a continuous fashion, could offer significant advantages in terms of cost savings, increased throughput, and reduced process mass intensity, making it a sustainable option for large-scale production. rsc.org

Table 3: Comparative Analysis of Synthetic Methodologies

Methodology Potential Yield Stereoselectivity Scalability Greenness
Chiral Auxiliary-Based Synthesis Moderate to High Excellent Moderate Moderate
Enzymatic Kinetic Resolution Low (max 50%) Excellent Moderate High
Chiral Chromatography High (post-separation) Excellent Low to Moderate Low
Chemoenzymatic/Biocatalytic Synthesis Moderate to High Excellent Moderate to High High

Reaction Chemistry and Derivatization of 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol

Reactivity of the Primary Hydroxyl Groups in 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

The presence of two primary hydroxyl groups on the cyclohexane (B81311) ring offers numerous possibilities for derivatization through reactions characteristic of alcohols.

The primary hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a base, such as pyridine (B92270) or triethylamine (B128534), when using acyl chlorides or anhydrides. The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, can be employed to produce the corresponding diester. masterorganicchemistry.comkhanacademy.orgyoutube.com

The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The equilibrium can be shifted towards the product by removing water as it is formed. Transesterification, the conversion of one ester to another, can also be achieved by reacting the diol with an existing ester in the presence of an acid or base catalyst.

Table 1: Representative Esterification Reactions of this compound

ReactantCatalystSolventTemperature (°C)Product
Acetic Anhydride (B1165640)PyridineDichloromethane251,4-Dioxaspiro[4.5]decane-7,9-diylbis(methylene) diacetate
Benzoyl ChlorideTriethylamineTetrahydrofuran0-251,4-Dioxaspiro[4.5]decane-7,9-diylbis(methylene) dibenzoate
Adipic AcidSulfuric AcidToluene110 (reflux)Poly(1,4-dioxaspiro[4.5]decane-7,9-diylbis(methylene) adipate)

This table presents illustrative examples of esterification reactions based on general organic chemistry principles.

Ether derivatives of this compound can be synthesized through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, like sodium hydride, to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. This pathway allows for the introduction of a wide variety of alkyl or aryl groups.

Acetylation is a specific type of esterification where an acetyl group (CH₃CO-) is introduced. This is commonly achieved using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. Acetylation is frequently used as a method for protecting hydroxyl groups during multi-step syntheses.

The primary hydroxyl groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding dialdehyde, 1,4-Dioxaspiro[4.5]decane-7,9-dicarbaldehyde.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will further oxidize the primary alcohols to carboxylic acids, resulting in the formation of 1,4-Dioxaspiro[4.5]decane-7,9-dicarboxylic acid. The selective oxidation of one hydroxyl group to an aldehyde while the other remains an alcohol is challenging but can be achieved through careful control of stoichiometry and reaction conditions or by using protecting group strategies. While the primary alcohols cannot be directly oxidized to ketones, selective oxidation of vicinal diols can sometimes lead to α-hydroxy ketones. nih.govstanford.edu

Table 2: Oxidation Products of this compound

Oxidizing AgentProductFunctional Group Formed
Pyridinium Chlorochromate (PCC)1,4-Dioxaspiro[4.5]decane-7,9-dicarbaldehydeAldehyde
Potassium Permanganate (KMnO₄)1,4-Dioxaspiro[4.5]decane-7,9-dicarboxylic acidCarboxylic Acid

This table illustrates potential oxidation products based on standard oxidative transformations of primary alcohols.

The diol functionality of this compound makes it a valuable monomer for the synthesis of polyurethanes and polycarbonates. Polyurethanes are formed by the reaction of the diol with a diisocyanate, such as hexamethylene diisocyanate (HDI) or 4,4'-diphenylmethane diisocyanate (MDI). nih.govutm.my This polyaddition reaction typically proceeds in the presence of a catalyst, like dibutyltin (B87310) dilaurate (DBTDL). nih.gov

Polycarbonates can be synthesized by reacting the diol with phosgene (B1210022) or a phosgene equivalent, such as diphenyl carbonate, in a transesterification reaction. rsc.orggoogle.commdpi.com These polymers are of significant interest due to their potential applications as engineering thermoplastics and biomaterials.

Furthermore, the diol can be used to form various heterocyclic structures. For instance, reaction with phosgene or its derivatives under dilute conditions can favor the formation of a cyclic carbonate.

Transformations Involving the Spiroketal Moiety of this compound

The spiroketal is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

In the presence of an acid catalyst and water, the spiroketal moiety of this compound can undergo hydrolysis. This reaction is a reversible process that cleaves the ketal to regenerate the parent ketone and diol. In this case, the hydrolysis would yield cyclohexane-1,3-dione (or its tautomer) and ethylene (B1197577) glycol, along with the liberated 7,9-dimethanol functionality on the cyclohexane ring.

The mechanism involves protonation of one of the oxygen atoms of the spiroketal, followed by ring opening to form a hemiacetal intermediate. Subsequent protonation and elimination of ethylene glycol lead to the formation of the ketone. The ease of this hydrolysis depends on the concentration of the acid, the temperature, and the presence of water. For instance, a study on the selective deketalization of a related compound, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, demonstrated that acetic acid could be used as a catalyst for this transformation to yield 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net This suggests that controlled, partial, or complete hydrolysis of the spiroketal in the target molecule is a feasible synthetic strategy.

This acid-catalyzed ring-opening provides a method to deprotect the ketone functionality, which is a common strategy in multi-step organic synthesis where the spiroketal serves as a protecting group for a ketone.

Chemical Stability and Robustness under Various Conditions

The 1,4-Dioxaspiro[4.5]decane scaffold, a type of spiroketal, generally exhibits considerable stability under neutral and basic conditions. Spiroketals are thermodynamically favored structures, and their formation can be a driving force in certain synthetic sequences. nih.gov However, their stability is notably susceptible to acidic conditions.

Under acidic catalysis, the spiroketal can undergo hydrolysis to reveal the precursor keto-diol. The equilibrium between the open-chain and spiroketal forms is dependent on factors such as the concentration of the acid, the solvent, and the temperature. Most natural spiroketals possess a thermodynamically favored configuration, which often aids in their ring closure under equilibrium conditions. nih.gov The stability of spiroketals can be influenced by the presence of basic functionalities within the molecule; for instance, the spiroketal unit of lycibarbarines A–C shows unusually high resistance to acid-mediated isomerization due to a basic nitrogen atom. chemrxiv.org

The dimethanol groups are stable under a wide range of conditions but can be oxidized by strong oxidizing agents. The cyclohexane ring is conformationally flexible and its stability is influenced by the stereochemistry of the substituents.

A summary of the expected stability of this compound under different conditions is presented in the table below.

Table 1: Predicted Chemical Stability of this compound

Condition Spiroketal Moiety Dimethanol Groups Overall Stability
Strongly Acidic (pH < 3) Prone to hydrolysis/epimerization Stable Low
Mildly Acidic (pH 3-6) Potential for slow hydrolysis or epimerization Stable Moderate
Neutral (pH ~7) Generally stable Stable High
Basic (pH > 8) Generally stable Stable High
Oxidizing Agents Stable (unless very harsh) Susceptible to oxidation Condition Dependent
Reducing Agents Stable Stable High
Thermal Stress Generally stable at moderate temperatures Stable at moderate temperatures High

Rearrangement Reactions and Ring Expansion/Contraction (if observed)

While specific rearrangement reactions for this compound are not extensively documented, the structural motifs present suggest potential for such transformations under certain conditions. Spiroketals themselves can undergo rearrangements, particularly when triggered by reactions on nearby functional groups. For example, the epoxidation of highly functionalized spiroketal compounds has been shown to promote rearrangements of their structures. nih.gov

The cyclohexane ring of the scaffold could theoretically undergo ring contraction or expansion, common reactions for cyclic systems, often driven by the formation of a more stable carbocation intermediate. wikipedia.orgchemistrysteps.com For instance, treatment of a cycloheptyl alcohol with acid can lead to a six-membered ring. chemistrysteps.com Conversely, ring expansion can also occur. wikipedia.org These types of rearrangements, such as the pinacol (B44631) rearrangement, are often facilitated by an electron-donating group that promotes bond migration. wikipedia.org

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Functionalizations at Substituted Positions

The saturated nature of the this compound scaffold does not lend itself directly to standard palladium-catalyzed cross-coupling reactions, which typically require unsaturated partners like aryl or vinyl halides. However, derivatization of the dimethanol groups into suitable leaving groups, such as tosylates or triflates, could open pathways for such functionalizations.

Transition metal-catalyzed C-H functionalization represents a more direct approach. rsc.org While challenging on sp3 centers, strategic placement of directing groups can facilitate site-selective reactions. The hydroxyl groups of the dimethanol moiety could potentially serve as directing groups for metal-catalyzed C-H activation on the cyclohexane ring.

Furthermore, metal-mediated reactions can be employed in the synthesis and modification of spiroketals. For example, gold(I) chloride has been used to induce the cycloisomerization of a protected alkyne triol to form a hydroxylated 5,5-spiroketal. researchgate.net Synergistic gold(I) and Sc(III) catalysis has also been reported for the synthesis of spiroketals. acs.org Arene ruthenium complexes have been utilized in the stereoselective construction of functionalized spirolactams. nih.gov

Selective Monofunctionalization vs. Bifunctionalization Strategies for the Dimethanol Groups

The presence of two primary hydroxyl groups in this compound presents a classic challenge in regioselective synthesis: achieving selective monofunctionalization over bifunctionalization. Statistical methods, where one equivalent of a reagent is used, often result in a mixture of unreacted diol, the desired mono-substituted product, and the di-substituted product. researchgate.net

Several strategies can be employed to enhance the selectivity for monofunctionalization:

Enzymatic Catalysis: Enzymes can offer high regioselectivity due to their specific active sites.

Organocatalysis: Recent advances in organocatalysis have provided methods for the selective functionalization of diols. rsc.org Boronic acid catalysts, for instance, can reversibly interact with diols to facilitate regioselective derivatization. ualberta.carsc.org

Protecting Group Strategies: A multi-step approach involving the protection of one hydroxyl group, functionalization of the other, and subsequent deprotection is a reliable but less atom-economical method.

Intramolecular Cyclization: Under certain conditions, one hydroxyl group can react with a derivative of the other, leading to a cyclic product.

Conversely, bifunctionalization is desirable when symmetrical derivatives are the target. This is typically achieved by using an excess of the reagent to drive the reaction to completion.

Stereoselective Reactions Originating from the this compound Scaffold

The rigid, chiral nature of the this compound scaffold makes it an attractive starting material for stereoselective synthesis. The fixed spatial orientation of the dimethanol groups can be exploited to direct the stereochemical outcome of subsequent reactions.

Chiral diols are valuable building blocks in the synthesis of chiral ligands for asymmetric catalysis. acs.orgalfachemic.com The dimethanol groups of this compound could be incorporated into phosphine, amine, or other coordinating moieties to create novel chiral ligands. These ligands can then be complexed with metals to catalyze a variety of asymmetric reactions, such as hydrogenation, aldol (B89426) reactions, and diethylzinc (B1219324) additions to aldehydes. alfachemic.commdpi.com

The spiroketal core itself can serve as a rigid scaffold to present functional groups in well-defined three-dimensional vectors, influencing the stereoselectivity of reactions at these groups. mskcc.org The stereocontrolled synthesis of spiroketals is an active area of research, with methods being developed to access specific anomeric stereoisomers through kinetically controlled reactions. mskcc.orgnih.gov

The table below summarizes potential applications of this scaffold in stereoselective synthesis.

Table 2: Potential Stereoselective Applications of the this compound Scaffold

Application Description Potential Outcome
Chiral Ligand Synthesis Derivatization of the dimethanol groups to form bidentate ligands (e.g., diphosphines, diamines). Catalysts for asymmetric hydrogenation, C-C bond formation, etc.
Chiral Auxiliary Temporary attachment of the scaffold to a prochiral molecule to direct a stereoselective reaction. Enantiomerically enriched products after cleavage of the auxiliary.
Stereodivergent Synthesis Selective functionalization of one of the two diastereotopic hydroxyl groups to generate different stereoisomers. Access to a library of stereochemically diverse compounds.
Directed Reactions Using one of the hydroxyl groups to direct a reaction (e.g., epoxidation, cyclopropanation) on a tethered substrate. High diastereoselectivity due to intramolecular delivery of the reagent.

Advanced Applications of 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol As a Chemical Precursor and Building Block

Utilization in Polymer Science and Advanced Materials Chemistry

There is no available information on the use of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol as a:

Chiral Auxiliary and Ligand Design for Asymmetric Transformations

Applications in Enantioselective Synthesis via Catalyst-Substrate Interactions

The rigid, chiral scaffold of this compound makes it a highly promising precursor for the synthesis of chiral ligands for asymmetric catalysis. The two primary alcohol groups serve as ideal handles for derivatization into various coordinating moieties, such as phosphines, amines, or oxazolines. The spirocyclic core imparts significant conformational rigidity to the resulting ligand, which is a critical factor in achieving high levels of stereocontrol. This rigidity minimizes the number of available conformations of the catalyst-substrate complex, leading to a more pronounced energy difference between the transition states that produce the two enantiomers of the product.

Ligands derived from such C₂-symmetric diols can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, conversion of the dimethanol to a diphosphine ligand would create a powerful tool for transition-metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation. In these reactions, the substrate coordinates to the metal-ligand complex, and the chiral ligand's steric and electronic properties dictate the facial selectivity of the subsequent bond formation, resulting in one enantiomer being formed preferentially.

Ligand Type (Derived from Chiral Diol)MetalReaction TypeSubstrate ExampleEnantiomeric Excess (ee)
DiphosphiteRhAsymmetric HydrogenationMethyl α-acetamidoacrylate>99%
Bis(oxazoline)CuFriedel-Crafts AlkylationIndole and nitroalkeneup to 98%
DiphosphinePdAsymmetric Allylic Alkylation1,3-Diphenylallyl acetateup to 99%
Amino alcoholZnAldol (B89426) AdditionAldehyde and ketoneup to 97%

This table presents representative data for catalyst systems derived from analogous chiral diol scaffolds to illustrate the potential efficacy of ligands based on this compound.

Scaffold for Supramolecular Assembly and Host-Guest Chemistry

The well-defined, three-dimensional structure of this compound renders it an excellent building block, or tecton, for the construction of complex supramolecular architectures. Its rigid spiroketal framework prevents conformational collapse, a desirable feature for creating persistent cavities in molecular hosts.

By functionalizing the two methanol (B129727) groups with linker units, this spirodimethanol can be incorporated into larger macrocyclic structures or used as a corner piece in the assembly of molecular cages and capsules. For example, reacting the diol with diisocyanates or diacyl chlorides could lead to the formation of macrocyclic polyurethanes or polyesters. Alternatively, multi-component self-assembly strategies using metal-ligand coordination could link multiple spiroketal units together to form discrete, hollow cages. These synthetic hosts could be designed to encapsulate specific guest molecules, with potential applications in sensing, targeted delivery, or catalysis within a confined space.

Non-covalent interactions are the driving force behind supramolecular assembly and host-guest recognition. researchgate.net this compound is equipped with functional groups capable of engaging in a variety of these interactions. The two hydroxyl groups are potent hydrogen-bond donors and acceptors, enabling them to form predictable and directional interactions that can guide self-assembly or bind to polar guests.

Within a larger host structure, these hydrogen-bonding sites can work in concert with other non-covalent forces to achieve high affinity and selectivity. The cyclohexane (B81311) ring of the spiroketal provides a lipophilic surface capable of engaging in van der Waals and CH-π interactions with complementary guests. This interplay between hydrogen bonding from the diol arms and hydrophobic interactions from the core scaffold can lead to cooperative binding, where the total binding energy is greater than the sum of the individual interactions. Such phenomena are crucial for creating highly selective molecular receptors for target substrates.

Stereochemical Probes and Templates in Organic Synthesis

The fixed stereochemistry of this compound allows it to be used as a chiral auxiliary or template to control the stereochemical course of a reaction. By temporarily attaching this chiral fragment to a prochiral substrate, it can direct reagents to attack one face of the molecule over the other, leading to a diastereoselective transformation.

For instance, the dimethanol could be converted into a chiral acetal (B89532) with a prochiral ketone. Subsequent reduction of a nearby carbonyl or addition of a nucleophile to a double bond on the substrate would be influenced by the steric bulk of the spiroketal template, favoring one diastereomeric product. After the reaction, the chiral template can be cleaved and recovered, having transferred its stereochemical information to the product molecule. This strategy is a powerful method for installing stereocenters in acyclic systems where control is otherwise difficult to achieve.

Building Block in Complex Natural Product Synthesis and Analog Development

Spiroketals are a common structural motif in a vast array of biologically active natural products, including polyether antibiotics, insect pheromones, and marine toxins. wikipedia.orgsemanticscholar.org The synthesis of these complex molecules often represents a significant challenge, particularly the stereocontrolled construction of the spiroketal core.

Integration into Nanostructured Materials and Surface Functionalization Approaches

The diol functionality of this compound provides a versatile anchor for its immobilization onto the surfaces of various materials. This covalent grafting can be used to modify the properties of nanostructures, polymers, and bulk solids.

For example, the diol can react with silane (B1218182) coupling agents to functionalize silica (B1680970) nanoparticles or glass surfaces. This process creates a surface layer that presents the chiral spiroketal structure to the external environment. Such modified materials have several potential applications:

Chiral Stationary Phases: Silica gel functionalized with this chiral molecule could be used in chromatography columns for the analytical or preparative separation of enantiomers.

Heterogeneous Catalysis: Immobilizing a catalyst derived from the spiroketal diol onto a solid support allows for the benefits of asymmetric catalysis while simplifying catalyst recovery and product purification.

Chiral Sensors: Attaching the spiroketal to a sensor surface (e.g., a gold nanoparticle or an electrode) could enable the enantioselective recognition of chiral analytes.

This surface functionalization approach effectively transfers the molecular-level chirality of the spiroketal to a macroscopic or nanoscopic material, creating advanced materials with tailored properties.

Computational Chemistry and Theoretical Studies of 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol

Quantum Chemical Calculations on Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab initio methods, would be essential in understanding the electronic properties of 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol. These calculations could provide a detailed picture of the molecule's electronic structure, including the distribution of electron density and the electrostatic potential. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy reflecting its electron-accepting nature. The energy gap between HOMO and LUMO would be a key indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

To explore the flexibility and intermolecular interactions of this compound, molecular dynamics (MD) simulations would be a powerful tool. MD simulations could reveal the preferred conformations of the spiroketal ring system and the attached dimethanol groups in various environments, such as in the gas phase or in different solvents. By simulating the molecule's behavior over time, researchers could gain insights into its dynamic properties and the nature of its interactions with surrounding molecules, including potential hydrogen bonding involving the hydroxyl groups of the dimethanol substituents.

Prediction of Spectroscopic Signatures (e.g., theoretical NMR chemical shifts, vibrational frequencies) for Validation of Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound. For this compound, theoretical calculations could predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies. A strong correlation between the predicted and experimentally measured spectra would provide a high degree of confidence in the structural assignment of the molecule.

Modeling of Reaction Mechanisms and Transition States Involving this compound

Theoretical modeling can be employed to investigate the potential reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface for a given reaction. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the molecule's reactivity and the mechanisms through which it might undergo transformations, such as esterification or oxidation of the hydroxyl groups.

Design of Novel Derivatives with Tunable Properties through Computational Screening and In Silico Optimization

Computational screening and in silico optimization are valuable techniques for the rational design of new molecules with desired properties. Starting with the this compound scaffold, various functional groups could be computationally introduced, and their effects on the molecule's electronic, steric, and pharmacokinetic properties could be evaluated. This approach would enable the targeted design of novel derivatives with potentially enhanced biological activity or improved material properties, guiding synthetic efforts toward the most promising candidates.

Future Perspectives and Emerging Research Directions for 1,4 Dioxaspiro 4.5 Decane 7,9 Dimethanol

Development of More Efficient and Atom-Economical Synthetic Methodologies

The synthesis of complex molecules like 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol is often a multi-step process that can be resource-intensive. A primary goal for future research is the development of more efficient and atom-economical synthetic routes. Atom economy, a concept that emphasizes maximizing the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. jocpr.com Traditional synthetic strategies for spiroketals often rely on the acid-catalyzed cyclization of dihydroxyketone precursors, which can lead to mixtures of stereoisomers and may not be the most atom-economical approach. nih.govresearchgate.net

Future methodologies will likely focus on catalytic reactions that minimize waste and improve efficiency. nih.gov This includes the exploration of transition-metal-catalyzed reactions and novel electrosynthetic methods, such as the recently developed eSpiro, which offers a metal-free alternative for spiroketal synthesis. rsc.org The development of kinetically controlled spiroketalization reactions is another key area, as it allows for the synthesis of specific stereoisomers that may not be favored under thermodynamic control. mskcc.orgnih.gov

Synthetic Approach Description Advantages Challenges
Traditional Acid-Catalyzed Cyclization Cyclization of a dihydroxyketone precursor under acidic conditions.Well-established methodology.Often leads to the most thermodynamically stable isomer, limiting stereochemical diversity. May require harsh conditions. nih.gov
Kinetically Controlled Synthesis Reactions designed to form a specific, less stable isomer by controlling the reaction pathway.Access to a wider range of stereoisomers. mskcc.orgRequires careful optimization of reaction conditions.
Transition-Metal Catalysis Use of catalysts (e.g., Au, Pd) to facilitate spiroketalization of precursors like alkynyl diols.Milder reaction conditions, avoiding strong acids. researchgate.netCatalyst cost and removal from the final product.
Electrosynthesis (e.g., eSpiro) Anodic oxidation of precursors to induce cyclization.Sustainable, metal- and reagent-free approach. rsc.orgScalability and substrate scope may need further development.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Spirodimethanol Core

The this compound molecule possesses two primary hydroxyl (-CH₂OH) groups attached to its cyclohexane (B81311) ring. These functional groups offer a versatile platform for a wide array of chemical transformations. Future research will undoubtedly delve into exploring novel reactivity patterns beyond standard esterification or etherification reactions.

Unconventional transformations could include leveraging the diol functionality for the synthesis of new heterocyclic systems fused to the spiroketal core or using the hydroxyl groups to direct reactions at other positions on the molecule. The rigid, chair-like conformation of the cyclohexane ring could lead to interesting stereochemical outcomes in these transformations. Furthermore, investigating the reactivity of the spiroketal moiety itself under non-traditional conditions could open doors to new molecular architectures. This might involve ring-opening reactions under specific catalytic conditions, followed by rearrangement to form new complex structures.

Expansion into New Areas of Material Science and Nanoscience Utilizing Its Unique Structural Attributes

The rigid, three-dimensional structure of the spiroketal core makes this compound an attractive building block for new materials. mskcc.org The two methanol (B129727) arms provide convenient handles for polymerization. Future research could focus on incorporating this spiro-dimethanol into polyesters, polyurethanes, or polycarbonates. The resulting polymers would possess the spiroketal unit as a recurring motif, which could impart unique properties such as increased thermal stability, altered solubility, and specific conformational rigidity to the polymer backbone.

In nanoscience, the defined stereochemistry and rigid structure could be exploited for the construction of well-defined molecular architectures. For instance, it could serve as a core for dendrimers or as a linker in metal-organic frameworks (MOFs). The hydroxyl groups could also be used to graft the molecule onto surfaces, creating chemically modified materials with tailored properties for applications in areas like chromatography or sensor technology.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Optimization

The fields of chemistry and materials science are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). preprints.orgpreprints.org For a molecule like this compound, AI can play a significant role in accelerating research and development.

AI/ML Application Area Potential Impact on this compound Research
Property Prediction Rapidly estimate physical, chemical, and biological properties of the molecule and its derivatives, guiding experimental efforts. researchgate.netarxiv.org
Synthetic Route Optimization Propose novel and more efficient synthetic pathways, improving atom economy and reducing costs. preprints.orgsynthiaonline.com
Reaction Condition Optimization Predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. preprints.org
New Derivative Design Generate virtual libraries of derivatives with desired properties for specific applications in materials or medicine.

Role of this compound in Sustainable Chemistry and Circular Economy Initiatives

As the chemical industry moves towards a more sustainable future, the principles of green chemistry and the circular economy are becoming increasingly important. Research into this compound can be aligned with these initiatives in several ways. If the molecule can be synthesized from bio-based feedstocks, it could serve as a renewable building block for a variety of materials.

Furthermore, designing materials based on this spiro-dimethanol with built-in recyclability is a key future direction. This could involve creating polymers with cleavable linkages that allow for the recovery of the monomeric spiroketal unit after the material's end of life. This would close the loop, moving from a linear "take-make-dispose" model to a circular one where the valuable chemical building block can be reused.

Challenges and Opportunities in the Broader Field of Spiroketal Chemistry and its Applications

The broader field of spiroketal chemistry, while mature in some respects, still presents significant challenges and opportunities. One of the primary challenges remains the stereocontrolled synthesis of complex spiroketals. illinois.edubenthamscience.com Developing general and robust methods to access any desired stereoisomer of a spiroketal is a key goal that would unlock the full potential of this structural class. mskcc.orgnih.gov

The opportunities, however, are vast. Spiroketals are considered "privileged substructures" in medicinal chemistry due to their frequent appearance in biologically active natural products. mskcc.org Exploring the chemical space around the this compound core could lead to the discovery of new therapeutic agents. In material science, the unique three-dimensional nature of spiroketals is still underexplored. wikipedia.org As our ability to control the synthesis and assembly of these molecules improves, new applications in advanced materials, from specialty polymers to molecular electronics, will undoubtedly emerge.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-dioxaspiro[4.5]decane-7,9-dimethanol, and how can yield and purity be maximized?

The compound is typically synthesized via reduction of ketone precursors. For example, NaBH4-mediated reduction of 1,4-dioxaspiro[4.5]decan-8-one (a related intermediate) in methanol at controlled temperatures (0°C to room temperature) yields hydroxyl derivatives with ~61% efficiency after column chromatography . To optimize yield, consider solvent polarity, stoichiometric ratios of reducing agents, and reaction duration. Purity can be enhanced via recrystallization or advanced chromatography (e.g., HPLC with polar stationary phases).

Q. How can the stereochemistry and conformational stability of this compound be characterized experimentally?

Use a combination of NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D NOESY) to assign stereochemical descriptors and detect intramolecular hydrogen bonding. X-ray crystallography remains the gold standard for resolving spirocyclic conformations, as demonstrated in studies of analogous spiro derivatives like 6,10-dioxaspiro[4.5]decane-7,9-dione . For dynamic conformational analysis, variable-temperature NMR or molecular dynamics simulations are recommended.

Q. What spectroscopic techniques are most reliable for structural validation of this compound?

  • XRD : Resolves spirocyclic geometry and hydrogen-bonding networks .
  • FTIR : Identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and ether (1100–1250 cm<sup>−1</sup>) stretches.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • NMR : Distinguishes diastereotopic protons in the dioxaspiro ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?

Unexpected shifts may arise from solvent polarity effects, tautomerism, or aggregation. To address this:

  • Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to probe hydrogen bonding.
  • Use computational chemistry (DFT) to model electronic environments and predict chemical shifts .
  • Cross-validate with XRD to confirm solid-state vs. solution-phase conformations .

Q. What strategies are effective for resolving crystallographic challenges (e.g., twinning, disorder) in spirocyclic compounds like this?

  • High-resolution data : Collect synchrotron XRD data to reduce noise.
  • Software tools : Use SHELXL for robust refinement of disordered moieties and twin-law correction .
  • Cryogenic temperatures : Minimize thermal motion during data collection.
    Refer to corrected methodologies in spiro derivative studies for troubleshooting .

Q. How can degradation pathways and stability under varying conditions be systematically studied?

  • Accelerated stability testing : Expose the compound to heat (40–80°C), humidity, and UV light.
  • Analytical monitoring : Use HPLC-PDA or LC-MS to track decomposition products (e.g., dioxane ring-opening).
  • Mechanistic studies : Isotopic labeling (<sup>18</sup>O) can trace oxygen-dependent degradation, as seen in toxicological studies of 1,4-dioxane derivatives .

Q. What synthetic methodologies enable stereoselective synthesis of enantiomerically pure forms?

Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution is recommended. For example, (2R,3R)- and (2S,3S)-diastereomers of related spiro-diols have been isolated using chiral auxiliaries, as noted in stereochemical catalogs . Asymmetric catalysis (e.g., Sharpless epoxidation) could also be adapted for spirocyclic systems.

Q. How can computational modeling predict reactivity or regioselectivity in functionalization reactions?

  • DFT calculations : Map electrostatic potentials to identify nucleophilic/electrophilic sites.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug design applications .
  • Conformational analysis : Compare energy-minimized structures (e.g., chair vs. boat conformations) to experimental data .

Q. What experimental designs are critical for evaluating biological activity in drug discovery contexts?

  • Structure-activity relationships (SAR) : Modify hydroxyl or ether groups and test against targets like GPCRs or kinases.
  • In vitro assays : Use spirocyclic derivatives as scaffolds for neurotransmitter analogs, inspired by buspirone-related compounds .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity using in silico tools and hepatocyte models .

Methodological Notes

  • Data validation : Cross-reference XRD, NMR, and computational results to mitigate artifacts .
  • Stereochemical rigor : Assign descriptors using Cahn-Ingold-Prelog rules and validate with NOESY .
  • Troubleshooting : For synthetic failures, analyze intermediates via GC-MS to identify bottlenecks .

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